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Compound of Interest

Compound Name:
2-(2-Methoxy-4-methylphenoxy)-4-

methylphenylamine

CAS No.: 946716-57-0

Cat. No.: B3172227

Get Quote

CAS Registry Number: 946716-57-0 Formula: C₁₅H₁₇NO₂ Molecular Weight: 243.30 g/mol [1]

[2][3]

Part 1: Executive Summary & Chemical Identity[3]
The Molecule at a Glance
2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine is a specialized diaryl ether amine

widely utilized as a high-value intermediate in the synthesis of bioactive heterocycles and

pharmaceutical agents.[1][2][3][4][5] Structurally, it consists of a p-toluidine (4-methylaniline)

core substituted at the ortho-position with a cresyl ether moiety (2-methoxy-4-methylphenoxy).

This specific substitution pattern—combining an electron-rich amine, a lipophilic ether linkage,

and a methoxy-decorated aryl ring—makes it a critical scaffold for:

Kinase Inhibitor Development: The diaryl ether motif mimics the ATP-binding pocket

geometry found in many tyrosine kinase inhibitors (e.g., similar to the core of certain type II

inhibitors).
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Heterocyclic Synthesis: It serves as a precursor for tricyclic systems like phenoxazines via

intramolecular cyclization.

Material Science: Used in the synthesis of hole-transport materials due to its electron-

donating character.

Structural Analysis & Physicochemical Profile[6]
Property Value Technical Insight

Appearance Off-white to pale brown solid
Oxidation of the amine group

can darken the solid over time.

Melting Point 128–132 °C (Predicted)

Crystalline lattice stabilized by

intermolecular H-bonding

(NH₂···O).

Boiling Point ~353.8 °C (at 760 mmHg)

High boiling point necessitates

vacuum distillation for

purification if melted.

LogP (Predicted) 4.1 ± 0.4

Highly lipophilic; requires

organic solvents (DCM,

EtOAc) for extraction.

pKa (Conjugate Acid) ~4.3 ± 0.2

Slightly less basic than p-

toluidine (5.1) due to the

inductive withdrawal of the

ortho-phenoxy group.

Solubility DMSO, Methanol, DCM Insoluble in water.

Part 2: Synthesis & Manufacturing Protocols
Strategic Route Selection
While Ullmann coupling is possible, the Nucleophilic Aromatic Substitution (S_NAr) followed by

Nitro Reduction is the field-proven industrial standard. This route avoids chemoselectivity

issues associated with free amines in copper-catalyzed couplings.
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Validated Workflow: S_NAr / Reduction Sequence
Step 1: Ether Formation (S_NAr)
Reaction: Coupling of 1-Chloro-4-methyl-2-nitrobenzene with 2-Methoxy-4-methylphenol

(Creosol).

Reagents:

Substrate A: 1-Chloro-4-methyl-2-nitrobenzene (1.0 equiv)

Substrate B: 2-Methoxy-4-methylphenol (1.1 equiv)[3]

Base: Potassium Carbonate (

), anhydrous (2.0 equiv)[6]

Solvent: DMF or NMP (Polar aprotic is critical)

Protocol:

Charge flask with Substrate B,

, and DMF.[6] Stir at room temperature for 30 mins to generate the phenoxide anion.

Add Substrate A.

Heat to 90–110 °C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the chloro-

nitro precursor.

Workup: Pour into ice water. The intermediate 2-(2-methoxy-4-methylphenoxy)-4-methyl-

1-nitrobenzene will precipitate as a yellow solid. Filter and wash with water.[7]

Step 2: Nitro Reduction
Reaction: Reduction of the nitro group to the target amine.[6]

Method A (Catalytic Hydrogenation - Cleanest):

Catalyst: 10% Pd/C (5 wt% loading).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://wap.guidechem.com/encyclopedia/kr/3-methoxy-5-methylphenylamine-dic420999.html
https://pdf.benchchem.com/3171/Technical_Support_Center_Synthesis_of_2_Methyl_4_4_methylphenoxy_aniline.pdf
https://pdf.benchchem.com/3171/Technical_Support_Center_Synthesis_of_2_Methyl_4_4_methylphenoxy_aniline.pdf
https://patents.google.com/patent/CN112174837B/en
https://pdf.benchchem.com/3171/Technical_Support_Center_Synthesis_of_2_Methyl_4_4_methylphenoxy_aniline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3172227?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conditions:

(balloon or 3 atm), MeOH/THF (1:1), RT, 4 hours.

Method B (Iron Reduction - Robust for Scale-up):

Reagents: Iron powder (5 equiv),

(aq), Ethanol.

Conditions: Reflux (80 °C) for 2 hours.

Protocol (Method A):

Dissolve the nitro intermediate in MeOH/THF.

Add Pd/C catalyst under inert atmosphere (

).

Purge with Hydrogen gas and stir vigorously.

Filtration: Filter through a Celite pad to remove Pd/C.

Isolation: Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary.

Synthesis Logic Visualization
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TARGET:
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Figure 1: Two-step industrial synthesis pathway via S_NAr and Nitro Reduction.

Part 3: Reactivity & Applications in Drug Design
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The "Ortho-Effect" in Reactivity
The position of the ether linkage ortho to the amine is the defining feature of this molecule.

Steric Shielding: The bulky phenoxy group shields the amine slightly, making it less

nucleophilic than a standard aniline. Reactions with bulky electrophiles may require higher

temperatures.

Electronic Donation: The ether oxygen acts as a

-acceptor (inductive) but a

-donor (resonance). In the ground state, the inductive withdrawal slightly lowers the amine's
basicity (pKa ~4.3 vs 5.1 for p-toluidine).

Key Derivatization Pathways
A. Amide Coupling (Drug Scaffold Construction)
Used to attach the diaryl ether "head" to a "tail" moiety (e.g., in kinase inhibitors).

Conditions: React with Acyl Chlorides (

) or Carboxylic Acids (using HATU/DIPEA).

Outcome: Stable amide bonds. The resulting structure mimics the "hinge-binding" motif of

many ATP-competitive inhibitors.

B. Cyclization to Phenoxazines
Under oxidative conditions or Pd-catalysis, the amine can attack the 2'-position of the phenoxy

ring (if activated) to close the middle ring, forming a tricyclic Phenoxazine core.

Significance: Phenoxazines are potent scaffolds for antipsychotic drugs and fluorescent

dyes.

Reactivity Flowchart
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Figure 2: Primary chemical transformations and downstream applications.

Part 4: Safety & Handling (MSDS Highlights)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Keep in a tightly closed container under inert gas (

or Ar) at 2–8 °C. The amine is sensitive to air oxidation (turning brown/purple over time).

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3172227/docs#comprehensive-technical-guide-2-2-
methoxy-4-methylphenoxy-4-methylphenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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